![molecular formula C11H8F3N3O2S B13828739 N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The trifluoromethyl group and the carbohydrazide moiety further enhance its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: The thieno[3,2-b]pyridine core can be synthesized through the cyclization of 2-thioxopyridine-3-carbonitrile intermediates.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is typically introduced through the reaction of the thieno[3,2-b]pyridine derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-b]pyridine derivatives.
Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
科学的研究の応用
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide has several applications in scientific research:
作用機序
The mechanism of action of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target microbial enzymes or proteins, disrupting their function and leading to antimicrobial effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound interferes with essential biochemical processes in microbial cells.
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the sulfur atom.
Thiophene Derivatives: Compounds with a thiophene ring system, which is a simpler structure compared to thieno[3,2-b]pyridine.
Uniqueness
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is unique due to the presence of the trifluoromethyl group and the carbohydrazide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H8F3N3O2S |
|---|---|
分子量 |
303.26 g/mol |
IUPAC名 |
N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2S/c1-5(18)16-17-10(19)6-4-8-7(2-3-20-8)15-9(6)11(12,13)14/h2-4H,1H3,(H,16,18)(H,17,19) |
InChIキー |
JWIZYSKKQNIURY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC(=O)C1=CC2=C(C=CS2)N=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


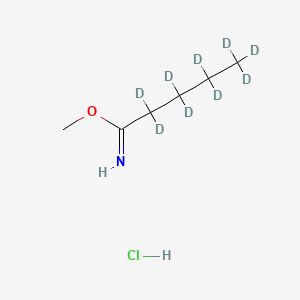
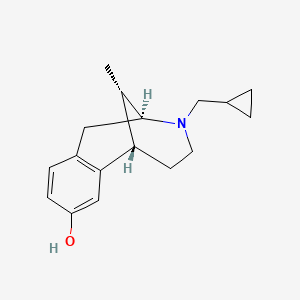
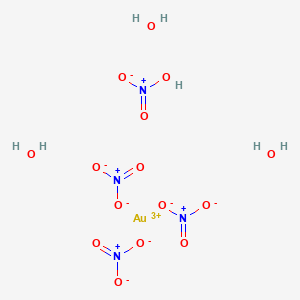
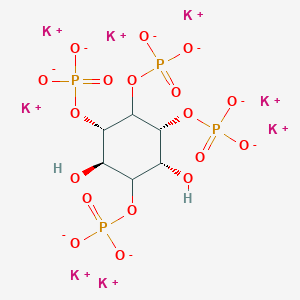
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
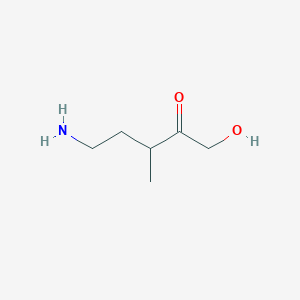
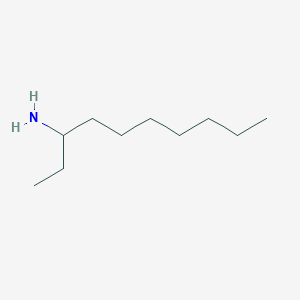
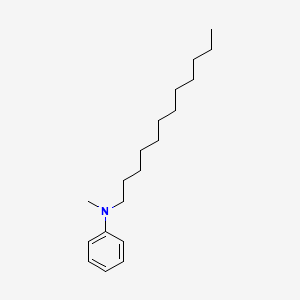
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
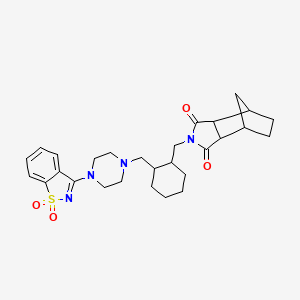
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
